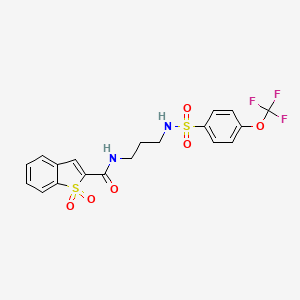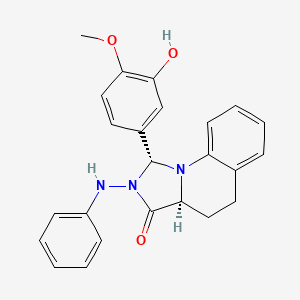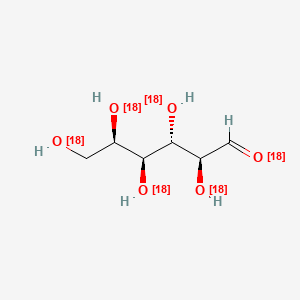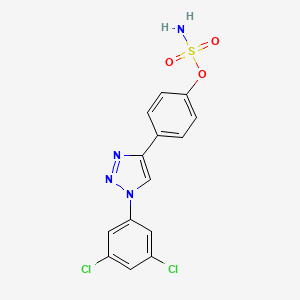
Steroid sulfatase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Steroid sulfatase-IN-1 is a potent inhibitor of the enzyme steroid sulfatase, which is responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate. Inhibition of steroid sulfatase has significant implications in the treatment of hormone-dependent cancers, such as breast and prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of steroid sulfatase-IN-1 typically involves the formation of a phenol sulfamate ester, which acts as the active pharmacophore. The synthetic route generally includes the following steps:
Formation of the phenol intermediate: This step involves the reaction of a suitable phenol with a sulfamoyl chloride in the presence of a base, such as pyridine, to form the phenol sulfamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Steroid sulfatase-IN-1 primarily undergoes hydrolysis reactions due to its phenol sulfamate ester structure. The compound can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: The hydrolysis of this compound is typically carried out in aqueous solutions at neutral or slightly acidic pH.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major product of the hydrolysis reaction is the corresponding phenol, which is formed by the cleavage of the sulfamate ester bond .
Applications De Recherche Scientifique
Steroid sulfatase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of steroid sulfatase and its role in steroid metabolism.
Biology: Employed in research to understand the physiological and pathological roles of steroid sulfatase in various tissues.
Medicine: Investigated for its potential therapeutic applications in the treatment of hormone-dependent cancers, such as breast and prostate cancer.
Industry: Utilized in the development of new drugs targeting steroid sulfatase for various medical conditions.
Mécanisme D'action
Steroid sulfatase-IN-1 exerts its effects by binding to the active site of the steroid sulfatase enzyme, thereby inhibiting its activity. This inhibition prevents the hydrolysis of steroid sulfates into their active forms, leading to a decrease in the levels of biologically active steroids. The molecular targets of this compound include the active site residues of the enzyme, which are involved in the catalytic process .
Comparaison Avec Des Composés Similaires
Steroid sulfatase-IN-1 is unique in its potent inhibition of steroid sulfatase compared to other similar compounds. Some similar compounds include:
Irosustat: Another potent steroid sulfatase inhibitor that has undergone clinical trials for the treatment of hormone-dependent cancers.
667 COUMATE: A steroid sulfatase inhibitor that has shown efficacy in preclinical studies.
STX64: A dual aromatase-sulfatase inhibitor with potential therapeutic applications.
This compound stands out due to its high potency and specificity for the steroid sulfatase enzyme, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C14H10Cl2N4O3S |
|---|---|
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
[4-[1-(3,5-dichlorophenyl)triazol-4-yl]phenyl] sulfamate |
InChI |
InChI=1S/C14H10Cl2N4O3S/c15-10-5-11(16)7-12(6-10)20-8-14(18-19-20)9-1-3-13(4-2-9)23-24(17,21)22/h1-8H,(H2,17,21,22) |
Clé InChI |
LVZFTBZGLNBDFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl)OS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


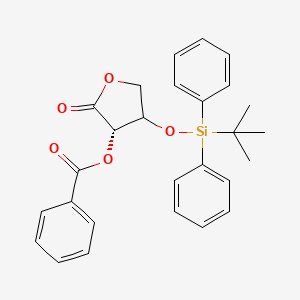
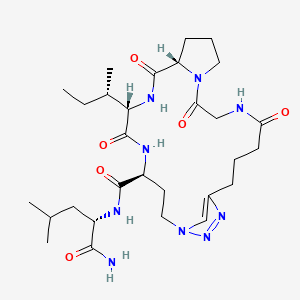
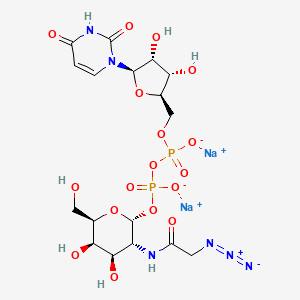



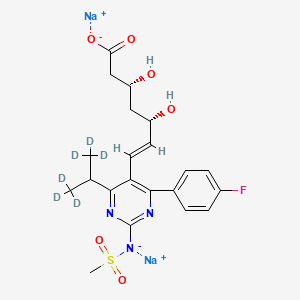



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
